3-(4-fluorophenyl)-1-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O2S/c1-29-22(14-21(28-29)17-6-8-18(25)9-7-17)24(31)27-19-10-4-16(5-11-19)13-23(30)26-15-20-3-2-12-32-20/h2-12,14H,13,15H2,1H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXZZWLDOONVRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)CC(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-fluorophenyl)-1-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-1H-pyrazole-5-carboxamide, often referred to as "compound X" for brevity, is a member of the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of compound X, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Compound X features a complex structure that includes a pyrazole ring, a fluorophenyl group, and a thiophenylmethyl substituent. The molecular formula is , with a molecular weight of approximately 396.47 g/mol. The presence of the fluorine atom is believed to enhance its lipophilicity and biological activity.
Biological Activity Overview
The biological activities of compound X have been investigated in various studies, revealing its potential as an anticancer agent and an inhibitor of specific enzymes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compound X. In vitro assays demonstrated that it exhibits significant cytotoxicity against several cancer cell lines. For instance, in tests involving MCF-7 breast cancer cells, compound X showed an IC50 value of approximately 15 μM , indicating effective inhibition of cell proliferation . Additionally, flow cytometry analyses revealed that compound X induces apoptosis in these cancer cells, suggesting its mechanism involves programmed cell death .
The mechanism by which compound X exerts its anticancer effects appears to be multifaceted:
- Inhibition of Cell Proliferation : Compound X interferes with the cell cycle, leading to G0/G1 phase arrest.
- Induction of Apoptosis : The compound activates caspase pathways, promoting apoptosis in cancer cells.
- Enzyme Inhibition : Preliminary studies suggest that compound X may inhibit certain kinases involved in cancer progression .
Case Studies
Several case studies have been conducted to further elucidate the biological activity of compound X:
- Study on MCF-7 Cells : A study evaluated the effects of compound X on MCF-7 cells and reported a dose-dependent decrease in cell viability with significant apoptotic features observed under microscopy .
- Animal Model Studies : In vivo studies using tumor-bearing mice demonstrated that treatment with compound X significantly reduced tumor size compared to control groups, supporting its potential as an effective anticancer agent .
Comparative Analysis with Other Compounds
To contextualize the efficacy of compound X, a comparative analysis with other known anticancer agents was performed:
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound X | 15 | Induces apoptosis; inhibits kinases |
| Cisplatin | 0.045 | DNA cross-linking |
| Doxorubicin | 0.0316 | Topoisomerase II inhibition |
This table illustrates that while compound X is less potent than traditional chemotherapeutics like cisplatin and doxorubicin, its unique mechanism may provide complementary therapeutic benefits.
Scientific Research Applications
Anticancer Applications
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, the compound's structural features allow it to interact with various biological targets involved in cancer progression.
- Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, which is crucial for cell division. This action leads to cell cycle arrest in the G2/M phase, thereby preventing tumor growth .
- Case Study : A study published in Molecular Diversity highlighted that certain pyrazole derivatives demonstrated cytotoxic activity against multiple cancer cell lines, including non-small cell lung cancer and colon cancer. The most effective derivatives had IC50 values in the low micromolar range, indicating potent anticancer activity .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | NCI-H23 (Lung) | 0.08 |
| Compound B | HCT-15 (Colon) | 12.07 |
| Compound C | DU-145 (Prostate) | 5.00 |
Anti-inflammatory Properties
In addition to anticancer effects, this compound has shown promise in anti-inflammatory applications. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes, which play a pivotal role in inflammation.
- Research Findings : A review indicated that modifications to the pyrazole structure could enhance anti-inflammatory activity. The introduction of specific substituents significantly improved the efficacy against inflammatory markers .
Antiparasitic Activity
The compound's potential as an antiparasitic agent has also been explored. Pyrazole derivatives have been identified as promising candidates for controlling parasitic infections.
- Application in Agriculture : According to a patent on parasiticidal compounds, certain pyrazole derivatives have been formulated for agricultural use to control parasites affecting crops and livestock .
Structural Insights and Pharmacokinetics
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties.
Chemical Reactions Analysis
Carboxamide Group Reactivity
The carboxamide moiety (-CONH-) undergoes hydrolysis and nucleophilic substitution reactions:
Mechanistic Insights :
-
Hydrolysis proceeds via protonation of the carbonyl oxygen in acidic conditions, facilitating nucleophilic attack by water.
-
In basic conditions, hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate .
-
EDCI/HOBT activates the carboxamide for coupling with amines, forming stable urea intermediates .
Pyrazole Ring Reactivity
The 1H-pyrazole core participates in electrophilic substitution and ring-opening reactions:
Key Structural Effects :
-
Fluorine at the 4-phenyl position enhances electron withdrawal, directing electrophiles to the C-4 position of the pyrazole ring .
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Methyl group at N-1 stabilizes the ring against thermal degradation.
Thiophene Side Chain Reactivity
The thiophen-2-ylmethylamine segment undergoes electrophilic aromatic substitution (EAS) and oxidation:
Substituent Influence :
-
The methyleneamino linker (-NH-CH₂-) facilitates conjugation with the thiophene ring, enhancing EAS reactivity at the 5-position .
Multi-Step Synthetic Pathways
The compound’s synthesis involves sequential reactions (Table 1) :
Table 1 : Key steps in the synthesis of 3-(4-fluorophenyl)-1-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-1H-pyrazole-5-carboxamide
| Step | Reaction | Reagents/Conditions | Intermediate |
|---|---|---|---|
| 1 | Cyclocondensation | Hydrazine, 4-fluorophenylacetonitrile | 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonitrile |
| 2 | Hydrolysis | H₂O₂, NaOH, 60°C | Pyrazole-5-carboxylic acid |
| 3 | Amide coupling | EDCI, HOBT, DMF | Carboxamide linked to 4-(2-aminoethyl)aniline |
| 4 | Thiophene side chain introduction | Thiophene-2-carbaldehyde, NaBH₄ | Final product |
Optimization Notes :
Stability Under Environmental Conditions
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The table below compares the target compound with structurally related molecules from the evidence:
Key Structural and Functional Differences
Pyrazole Core Modifications
- The 4-fluorophenyl substituent is conserved across analogs (), but its para position optimizes electronic effects compared to ortho/meta substitutions.
Heterocyclic Diversity
- The thiophen-2-ylmethyl group in the target compound contrasts with thiadiazole () and triazole () moieties. Thiophene’s sulfur atom may enhance π-π stacking, while thiadiazole’s nitrogen-rich structure could improve hydrogen bonding .
Carboxamide Linker Variations
Physicochemical and Pharmacokinetic Insights
- Metabolic Stability : Methyl substitution on pyrazole (target) vs. trifluoromethyl () may reduce susceptibility to oxidative metabolism .
Q & A
Q. Optimization Strategies :
- Use Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading .
- Monitor reaction progress via HPLC or LC-MS to identify bottlenecks (e.g., incomplete coupling).
- Yield Improvement : Purification via column chromatography (silica gel, gradient elution) or recrystallization (e.g., ethyl acetate/hexane) .
Basic: How can researchers address the low aqueous solubility of this compound in in vitro assays?
Answer:
Low solubility is a common challenge due to the compound's hydrophobic aromatic and heterocyclic groups. Methodological solutions include:
- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizing agents to enhance dispersion in aqueous buffers .
- pH Adjustment : Protonate/deprotonate ionizable groups (e.g., the carboxamide) by testing buffers at pH 4–8.
- Structural Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, sulfonate) on non-critical positions while preserving activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
